![molecular formula C19H23N7O B2486217 2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2097933-60-1](/img/structure/B2486217.png)
2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of triazolo-pyridazine compounds involves a multi-step process, starting from the preparation of the core pyridazine structure, followed by various functionalization steps. For instance, Bindu et al. (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines as potential anti-diabetic drugs, demonstrating a two-step synthesis involving one-pot reactions and conjugation with secondary amines (Bindu, Vijayalakshmi, & Manikandan, 2019). Such methodologies highlight the synthetic versatility of these compounds, enabling the introduction of various functional groups to modulate their biological activity.
Molecular Structure Analysis
The molecular structure of triazolo-pyridazine derivatives is characterized by a fused heterocyclic system, which contributes to their stability and biological activity. X-ray diffraction and NMR spectroscopy are commonly used to ascertain the regioselectivity of the reactions and to confirm the structure of synthesized compounds, as illustrated by Mojahidi et al. (2013) in their work on the alkylation and 1,3-dipolar cycloaddition of pyridazin-3-ones (Mojahidi, Sekkak, & Rakib et al., 2013). These analyses are crucial for understanding the structural basis of the compounds' biological activities.
Chemical Reactions and Properties
Triazolo-pyridazine compounds undergo various chemical reactions, including alkylation, cycloaddition, and oxidative cyclization, enabling the synthesis of a wide range of derivatives with diverse biological activities. For example, the oxidative cyclization of 6-chloropyridazin-3-yl hydrazones, as described by Mamta et al. (2019), leads to the formation of cytotoxic triazolo[4,3-b]pyridazines (Mamta, Aggarwal, & Sadana et al., 2019). These reactions are essential for enhancing the compounds' pharmacological profile.
Physical Properties Analysis
The physical properties of triazolo-pyridazine derivatives, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. The detailed analysis of these properties is crucial for the development of pharmaceutical formulations. For instance, Sallam et al. (2021) conducted density functional theory calculations and Hirshfeld surface analysis to understand the intermolecular interactions and packing of molecules in the crystal lattice (Sallam, Mohammed, & Al-Ostoot et al., 2021).
Chemical Properties Analysis
The chemical properties of triazolo-pyridazine derivatives, such as reactivity, stability, and radical scavenging activity, are key factors in their pharmacological activity. For example, the antioxidant and insulinotropic activities of synthesized triazolo-pyridazine-6-yl-substituted piperazines were assessed through H2O2 radical scavenging assays, highlighting their potential as anti-diabetic agents (Bindu, Vijayalakshmi, & Manikandan, 2019).
Scientific Research Applications
Antihistaminic and Anti-inflammatory Applications
Research into the synthesis and evaluation of related triazolo and pyridazine derivatives has shown significant antihistaminic activity and an inhibitory effect on eosinophil infiltration. These compounds exhibit both antihistaminic activity and inhibit eosinophil chemotaxis, suggesting potential applications in treating conditions like atopic dermatitis and allergic rhinitis. One compound, in particular, demonstrated potent antihistaminic activity without central H(1) receptor blockade, indicating its peripheral selectivity and potential use in topical antigen challenge models in sensitized guinea pigs (Gyoten et al., 2003).
Antidiabetic Applications
Triazolo-pyridazine substituted piperazines have been synthesized and evaluated for their inhibition potential against Dipeptidyl peptidase-4 (DPP-4), revealing significant anti-diabetic properties. These compounds were found to have excellent antioxidant and insulinotropic activity, indicating their potential in the development of new anti-diabetic medications (Bindu et al., 2019).
Synthesis and Molecular Docking Applications
Novel pyridine and fused pyridine derivatives, including triazolopyridine derivatives, have been synthesized and subjected to in silico molecular docking screenings. These compounds demonstrated moderate to good binding energies on target proteins, alongside antimicrobial and antioxidant activities, suggesting their application in drug design and development processes (Flefel et al., 2018).
Antimicrobial Applications
Thienopyrimidine derivatives have been synthesized and evaluated for pronounced antimicrobial activity, indicating the potential application of related chemical structures in developing new antimicrobial agents (Bhuiyan et al., 2006).
Cancer Immunotherapeutic and Antifibrotic Applications
A series of imidazoles substituted with triazolo[1,5-a]pyridin and methylpyridinyl groups were synthesized, leading to the discovery of potent inhibitors of TGF-β type I receptor kinase. These inhibitors, such as EW-7197, have shown high potency, selectivity, and oral bioavailability, highlighting their potential as cancer immunotherapeutic and antifibrotic agents (Jin et al., 2014).
Mechanism of Action
Target of Action
The compound, 2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one, is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds is known to interact with a variety of enzymes and receptors in the biological system . They have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
The mode of action of this compound is likely to involve specific interactions with its target receptors due to its hydrogen bond accepting and donating characteristics . These interactions can lead to changes in the function of the target proteins, thereby exerting its pharmacological effects .
Biochemical Pathways
For instance, its anticancer activity might involve the disruption of cell proliferation pathways, while its antimicrobial activity could be due to the inhibition of essential bacterial enzymes .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold , which could provide insights into the ADME properties of this compound.
Result of Action
The result of the compound’s action would depend on its specific pharmacological activity. For instance, its anticancer activity could result in the death of cancer cells, while its antimicrobial activity could lead to the inhibition of bacterial growth
Future Directions
The future directions for research on this compound could include further exploration of its synthesis, properties, and potential uses. Given the wide range of biological activities exhibited by triazole and pyridazine derivatives, this compound could be of interest in the development of new pharmaceuticals .
properties
IUPAC Name |
2-[[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-13-20-21-17-5-6-18(23-26(13)17)24-9-7-14(8-10-24)12-25-19(27)11-15-3-2-4-16(15)22-25/h5-6,11,14H,2-4,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSNJGAQQRDVIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)CN4C(=O)C=C5CCCC5=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[4-(4-methylphenyl)-1-phenylimidazol-2-yl]sulfanylacetate](/img/structure/B2486134.png)
![1-[(2-chlorophenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2486137.png)
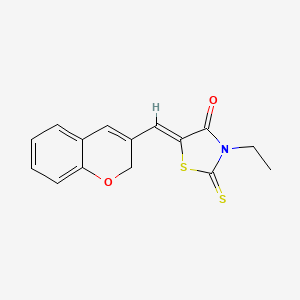
![Sodium;5-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B2486140.png)
![5-((2-Chlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2486141.png)
![2,5-dimethoxy-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide](/img/structure/B2486142.png)
![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-phenylcarbamate](/img/structure/B2486145.png)
![2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2486146.png)
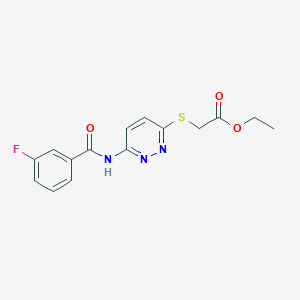
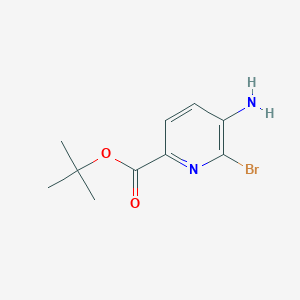
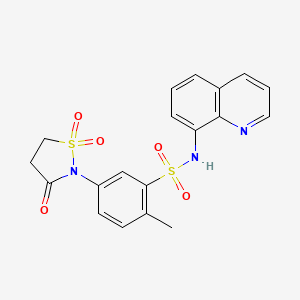
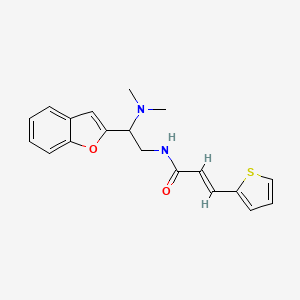
![[(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid](/img/structure/B2486156.png)
